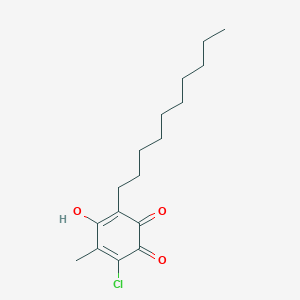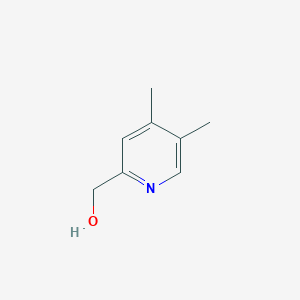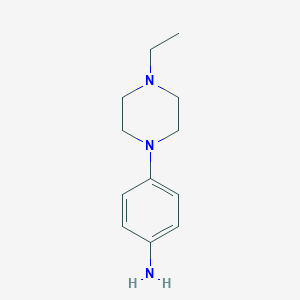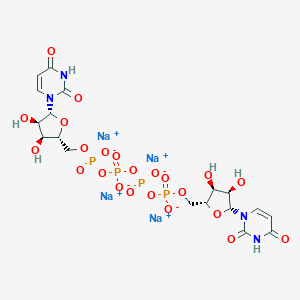
N'-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide, also known as OXA-23, is a β-lactamase enzyme that is commonly found in Acinetobacter baumannii. This enzyme is responsible for the resistance of Acinetobacter baumannii to β-lactam antibiotics, which are commonly used to treat bacterial infections.
Mécanisme D'action
The mechanism of action of N-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide involves the hydrolysis of β-lactam antibiotics, which are commonly used to treat bacterial infections. This enzyme breaks down the β-lactam ring of these antibiotics, rendering them ineffective against Acinetobacter baumannii.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of N-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide are primarily related to its role in antibiotic resistance. This enzyme allows Acinetobacter baumannii to survive in the presence of β-lactam antibiotics, which can lead to the development of antibiotic-resistant infections.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of studying N-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide in lab experiments is that it provides insight into the mechanisms of antibiotic resistance. This knowledge can be used to develop new antibiotics that are effective against Acinetobacter baumannii and other antibiotic-resistant pathogens.
A limitation of studying N-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide in lab experiments is that it is difficult to study the enzyme in its natural environment. Acinetobacter baumannii is a complex organism that is difficult to culture in the lab, which can make it challenging to study the enzyme in a realistic setting.
Orientations Futures
There are several future directions for research on N-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide. One area of focus is the development of new antibiotics that are effective against Acinetobacter baumannii and other antibiotic-resistant pathogens. Another area of focus is the development of new methods for studying the enzyme in its natural environment, which could provide valuable insights into the mechanisms of antibiotic resistance. Additionally, research could be conducted to identify other enzymes and mechanisms that contribute to antibiotic resistance in Acinetobacter baumannii and other pathogens.
Méthodes De Synthèse
The synthesis of N-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide involves the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with pyrrolidine-1-carboximidamide in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as N-hydroxysuccinimide (NHS).
Applications De Recherche Scientifique
N-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide has been widely studied in scientific research due to its role in antibiotic resistance. This enzyme is commonly found in Acinetobacter baumannii, which is a pathogen that is responsible for a variety of infections, including pneumonia, bloodstream infections, and urinary tract infections.
Propriétés
Numéro CAS |
114212-83-8 |
|---|---|
Nom du produit |
N'-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide |
Formule moléculaire |
C8H13N5O |
Poids moléculaire |
195.22 g/mol |
Nom IUPAC |
N'-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide |
InChI |
InChI=1S/C8H13N5O/c1-6-10-8(14-12-6)11-7(9)13-4-2-3-5-13/h2-5H2,1H3,(H2,9,10,11,12) |
Clé InChI |
PIINYFHNSMVTLG-UHFFFAOYSA-N |
SMILES isomérique |
CC1=NOC(=N1)/N=C(/N)\N2CCCC2 |
SMILES |
CC1=NOC(=N1)N=C(N)N2CCCC2 |
SMILES canonique |
CC1=NOC(=N1)N=C(N)N2CCCC2 |
Synonymes |
N-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinecarboximidamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



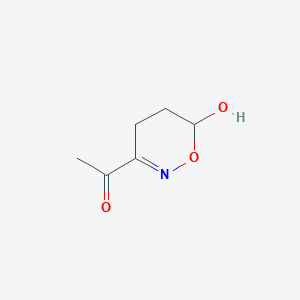
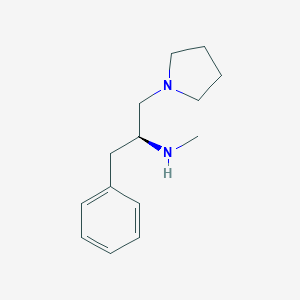
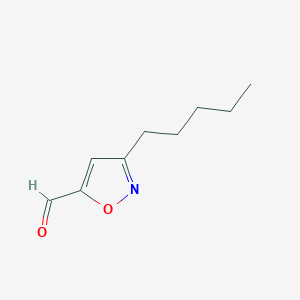
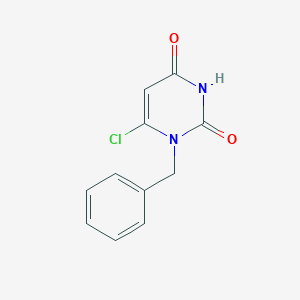
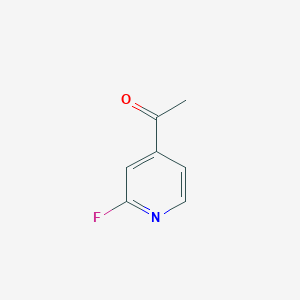

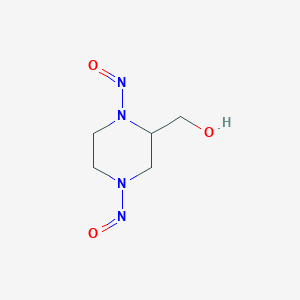
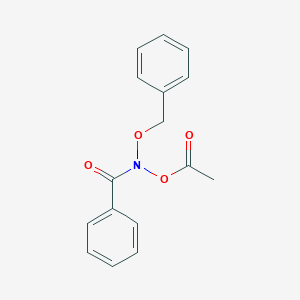
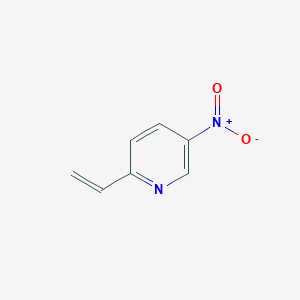
![6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B38761.png)
